2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone: is a fluorinated organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of fluorine atoms and a hydroxyphenyl group, making it a compound of interest in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 1-(2-hydroxyphenyl)ethanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its fluorinated structure may enhance its binding affinity and selectivity towards biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 2,2-Difluoro-1-(2-hydroxyphenyl)ethanone
- 2-bromo-1-(2-fluoro-4-hydroxyphenyl)-1-ethanone
- 2,2-Difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
- 2,2-difluoro-1-(2-fluoro-3,4-dimethylphenyl)ethanone
Comparison: Compared to its similar compounds, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine and hydroxy groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3O2 |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5F3O2/c9-4-2-1-3-5(12)6(4)7(13)8(10)11/h1-3,8,12H |
InChI Key |
BKMNCGFUCIVHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)F)O |
Origin of Product |
United States |
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